![molecular formula C23H27N5O2 B2556798 3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea CAS No. 941935-62-2](/img/structure/B2556798.png)

3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

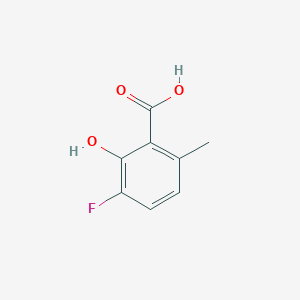

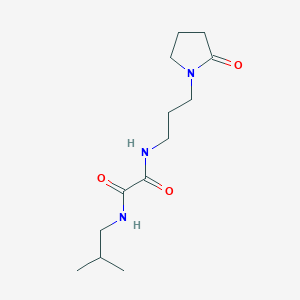

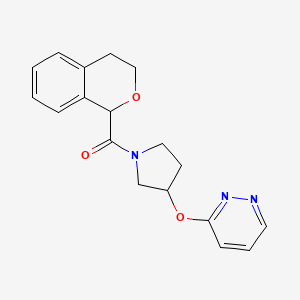

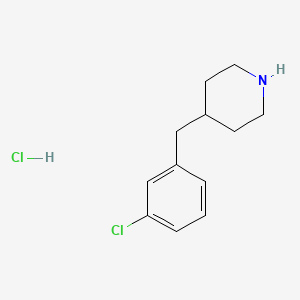

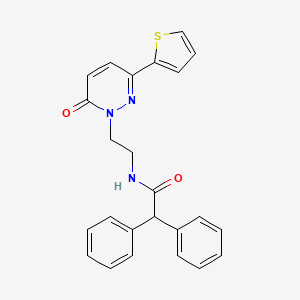

The compound “3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea” is a complex organic molecule. It has a molecular formula of C15H20N4O . The structure includes a methoxyphenyl group, a tetrahydrotriazoloazepin group, and a tolylurea group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring several cyclic structures and a variety of functional groups. The molecule includes a methoxyphenyl group, a tetrahydrotriazoloazepin group, and a tolylurea group . The exact 3D conformer and other structural details would require more specific analysis tools .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.35 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available resources .Aplicaciones Científicas De Investigación

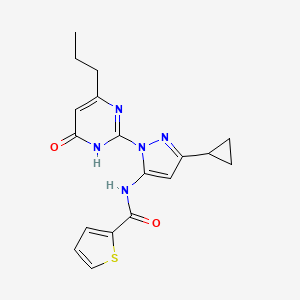

Synthesis and Anxiolytic Activity

One study focused on the synthesis and evaluation of anxiolytic activity of derivatives of the compound . These derivatives were compared with known drugs like diazepam and gidazepam during primary pharmacological screening. The derivatives demonstrated significant anticonvulsant and anxiolytic activities without a muscle relaxant effect, suggesting the absence of a GABAergic component in their action. Specific activities were influenced by modifications on the benzene ring, indicating their potential as therapeutic agents with minimized sedation effects (Demchenko et al., 2020).

Anticancer Activity

Another research effort involved the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. The study produced various urea derivatives that exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro, highlighting their potential as anticancer agents (Reddy et al., 2015).

Antimicrobial Activities

Research on new 1,2,4-triazole derivatives demonstrated the synthesis of compounds with good to moderate antimicrobial activities against a range of test microorganisms. This suggests the potential utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antiparkinsonian and Neuroprotective Properties

A series of urea and thiourea derivatives were synthesized and evaluated for their antiparkinsonian activity in a haloperidol-induced catalepsy model in mice. The compounds showed significant activity and were further analyzed for their neuroprotective properties, indicating a potential pathway for Parkinson's disease treatment (Azam et al., 2009).

Herbicidal Activities

Triazolinone derivatives were synthesized and tested for their herbicidal activities, targeting the protoporphyrinogen oxidase enzyme. The study identified compounds with significant herbicidal effectiveness, comparable to commercial products, for potential use in agricultural applications (Luo et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-17-9-8-10-18(15-17)28(23(29)24-19-11-5-6-12-20(19)30-2)16-22-26-25-21-13-4-3-7-14-27(21)22/h5-6,8-12,15H,3-4,7,13-14,16H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDAJIFSTREOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)

![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)

![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)

![N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2556732.png)

![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)